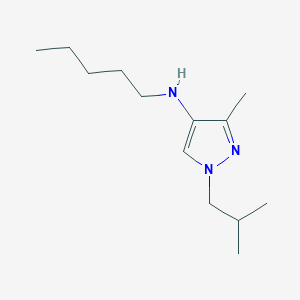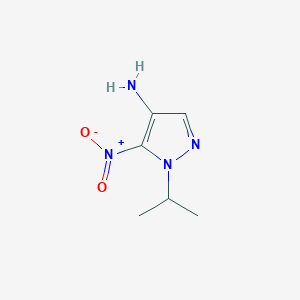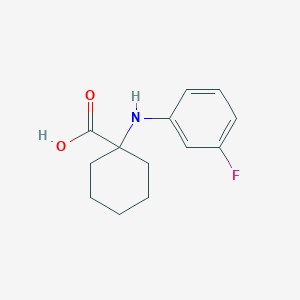![molecular formula C13H26N4 B11738549 [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11738549.png)
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine: is an organic compound that features both a diethylamino group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.
Attachment of the diethylamino group: This step involves the reaction of the alkylated pyrazole with diethylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkylated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for deprotonation, followed by reaction with an appropriate electrophile.
Major Products
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Materials Science: It may be incorporated into polymers or other materials to impart specific properties.
Biology and Medicine
Pharmacology: The compound could be investigated for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.
Biochemistry: It may be used as a probe to study biochemical pathways involving amine or pyrazole-containing compounds.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group could facilitate binding to biological membranes, while the pyrazole ring might interact with specific protein sites.
Comparación Con Compuestos Similares
Similar Compounds
[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine: Similar structure but with dimethylamino instead of diethylamino.
[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine: Similar structure but with a methyl group on the pyrazole ring.
Uniqueness
The unique combination of the diethylamino group and the pyrazole ring in [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine may confer specific properties, such as enhanced binding affinity to certain biological targets or improved solubility in organic solvents.
Propiedades
Fórmula molecular |
C13H26N4 |
|---|---|
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-[(1-ethylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H26N4/c1-4-16(5-2)10-7-9-14-12-13-8-11-17(6-3)15-13/h8,11,14H,4-7,9-10,12H2,1-3H3 |
Clave InChI |
JGMKMKUOSGGZQP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=N1)CNCCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-YL)prop-2-enenitrile](/img/structure/B11738466.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738478.png)

![4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11738489.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738492.png)
![3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea](/img/structure/B11738495.png)

![2-{3-[(2,5-Dimethoxyphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile](/img/structure/B11738511.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738516.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738520.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11738530.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11738534.png)
![3-(Dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11738541.png)
